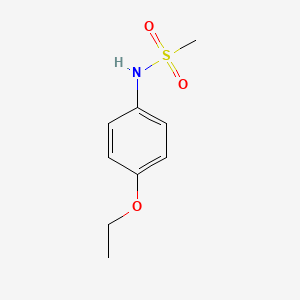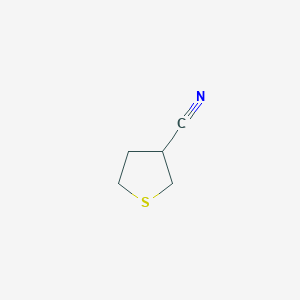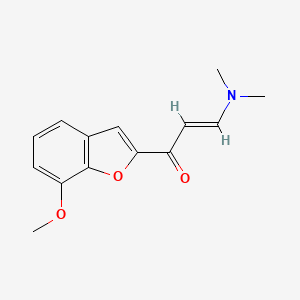
N-(4-ethoxyphenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxyphenyl)methanesulfonamide, also known as E-4031, is a chemical compound that has been widely used in scientific research. It belongs to the class of potassium channel blockers and has been shown to have significant effects on the cardiovascular system.
Mecanismo De Acción
The mechanism of action of N-(4-ethoxyphenyl)methanesulfonamide involves the binding of the compound to the pore-forming subunit of the IKr channel, thereby blocking the flow of potassium ions through the channel. This leads to a prolongation of the cardiac action potential and an increase in the refractory period, which can prevent the occurrence of arrhythmias.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-ethoxyphenyl)methanesulfonamide are primarily related to its inhibition of the IKr channel. This can lead to a prolongation of the QT interval on an electrocardiogram, which is a measure of the time it takes for the heart to repolarize after each beat. Prolongation of the QT interval can increase the risk of arrhythmias and sudden cardiac death. However, N-(4-ethoxyphenyl)methanesulfonamide has also been shown to have vasodilatory effects, which can be beneficial in the treatment of hypertension.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-ethoxyphenyl)methanesulfonamide in lab experiments is its potency as a potassium channel blocker. This makes it useful in studying the effects of potassium channel blockers on cardiac electrophysiology. However, one limitation of using N-(4-ethoxyphenyl)methanesulfonamide is its potential to cause QT prolongation, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for research on N-(4-ethoxyphenyl)methanesulfonamide. One area of interest is the development of more selective potassium channel blockers that do not have the potential to cause QT prolongation. Another area of interest is the investigation of the vasodilatory effects of N-(4-ethoxyphenyl)methanesulfonamide and its potential use in the treatment of hypertension. Additionally, the role of N-(4-ethoxyphenyl)methanesulfonamide in the development of anti-arrhythmic drugs warrants further investigation.
Métodos De Síntesis
The synthesis of N-(4-ethoxyphenyl)methanesulfonamide involves the reaction of 4-ethoxyaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that is then treated with aqueous sodium hydroxide to yield the final product. The synthesis of N-(4-ethoxyphenyl)methanesulfonamide is a relatively straightforward process that can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
N-(4-ethoxyphenyl)methanesulfonamide has been used extensively in scientific research, particularly in the field of cardiovascular pharmacology. It has been shown to be a potent inhibitor of the rapid component of the delayed rectifier potassium current (IKr) in cardiac cells. This property makes it useful in studying the effects of potassium channel blockers on the cardiac action potential and in the development of anti-arrhythmic drugs.
Propiedades
IUPAC Name |
N-(4-ethoxyphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3S/c1-3-13-9-6-4-8(5-7-9)10-14(2,11)12/h4-7,10H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXWEJCXNKQOIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxyphenyl)methanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chloro-4-methylphenyl)-2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2619991.png)
![Tert-butyl (2S)-2-[4-[(2-chloroacetyl)amino]piperidine-1-carbonyl]pyrrolidine-1-carboxylate](/img/structure/B2619992.png)

![4-{4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}-2-pyrimidinamine](/img/structure/B2619994.png)

![Methyl 2-[1-(6-chloropyridine-3-carbonyl)piperidin-2-yl]acetate](/img/structure/B2619997.png)


![N-[2-(4-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2620000.png)

![N-[2-Oxo-1-(pyridin-2-ylmethyl)piperidin-3-yl]prop-2-enamide](/img/structure/B2620006.png)

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methylcyclohexyl)acetamide](/img/structure/B2620011.png)
![2-(5-amino-4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-benzylacetamide](/img/structure/B2620012.png)